Anti-Trypanosoma brucei rhodesiense IC50: Parent Amine vs. Propionyl Analog
The unsubstituted 1‑phenethylpiperidin‑4‑amine (compound 1h, R1 = H) exhibits an IC50 of 0.126 μM against bloodstream‑form T. b. rhodesiense STIB900, whereas the corresponding propionyl derivative (compound 2h, R1 = COEt) is 47‑fold less active, with an IC50 of 5.968 μM [1]. Both compounds were tested in the same assay under identical conditions. This direct head‑to‑head comparison within the same publication eliminates inter‑laboratory variability.
| Evidence Dimension | In vitro IC50 against T. b. rhodesiense bloodstream-form trypomastigotes |
|---|---|
| Target Compound Data | IC50 = 0.126 μM (compound 1h, R1 = H) |
| Comparator Or Baseline | Compound 2h (R1 = COEt): IC50 = 5.968 μM |
| Quantified Difference | 47-fold lower potency for the acylated analog |
| Conditions | Alamar Blue assay; T. b. rhodesiense STIB900 trypomastigotes; 72 h incubation; reference drug melarsoprol IC50 = 0.0075 μM |
Why This Matters
A procurement decision must preserve the free amine: replacement by an acylated “4‑aminopiperidine” would lose nearly two orders of magnitude in trypanocidal potency, which can derail a screening cascade.
- [1] Dardonville C et al. Antimicrob Agents Chemother. 2009;53(9):3815‑3821, Table 1. View Source
